Product packaging for Retinoyl fluoride(Cat. No.:)

Retinoyl fluoride

Cat. No.: B1237050
M. Wt: 302.4 g/mol
InChI Key: VARWSCYBSIOUBX-YCNIQYBTSA-N
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Description

Retinoyl fluoride (C₂₀H₂₇FO₂) is a fluorinated derivative of all-trans retinoic acid (ATRA), synthesized via the reaction of retinoic acid with diethylaminosulfurtrifluoride (DAST) . This crystalline compound exhibits remarkable hydrolytic stability compared to other retinoyl halides, enabling its use as a versatile intermediate in synthesizing retinamides and glycosidic derivatives . Its UV-visible absorption maxima are 382 nm in hexane (ε = 4.98 × 10⁴ M⁻¹·cm⁻¹) and 392 nm in methanol (ε = 4.60 × 10⁴ M⁻¹·cm⁻¹), with structural confirmation via ¹H-NMR, ¹⁹F-NMR, and elemental analysis .

Biological studies in vitamin A-deficient rats revealed that this compound exhibits 22% ± 10% of the growth-promoting activity of retinyl acetate, a benchmark vitamin A derivative . Metabolism studies indicate rapid conversion to polar metabolites (e.g., 15-fluororetinol in the intestine) and retinoic acid in systemic circulation, suggesting its role as a prodrug .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27FO B1237050 Retinoyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27FO

Molecular Weight

302.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl fluoride

InChI

InChI=1S/C20H27FO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+

InChI Key

VARWSCYBSIOUBX-YCNIQYBTSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)F)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)F)C)C

Synonyms

9-cis-retinoyl fluoride
retinoyl fluoride
retinoyl fluoride, (9-cis)-isomer
trans-retinoyl fluoride

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Retinoyl fluoride is primarily utilized in organic synthesis for the preparation of retinamides and other retinoid derivatives. These derivatives have been studied for their potential therapeutic applications, particularly in dermatology and oncology.

Synthesis of Retinamides

Retinamides, which are derivatives of retinoic acid, can be synthesized using this compound as a starting material. For instance, studies have demonstrated that this compound can react with amines to form N-retinoyl derivatives, which possess biological activity similar to that of retinoic acid .

Table 1: Synthesis Pathways Using this compound

Reaction TypeReagents UsedProducts Generated
Nucleophilic SubstitutionAminesN-retinoyl derivatives
HydrolysisWaterRetinoic acid
GlycosylationGlucoseRetinoyl beta-glucose

The biological activity of this compound is primarily attributed to its conversion to retinoic acid, which interacts with nuclear receptors involved in gene regulation. This interaction influences various physiological processes including cell differentiation, proliferation, and apoptosis.

Cellular Proliferation and Differentiation

Research indicates that this compound enhances cell proliferation and differentiation in keratinocytes. In studies involving vitamin A-deficient animal models, it has been shown to promote growth and skin health by elevating levels of specific proteins associated with cellular proliferation .

Table 2: Biological Effects of this compound

Biological ProcessObservations
Cell DifferentiationIncreased keratinocyte maturation
Skin HealthImproved hydration and barrier function
Growth PromotionEnhanced growth in vitamin A-deficient rats

Therapeutic Applications

The potential therapeutic applications of this compound derivatives are vast, particularly in dermatology for treating skin conditions such as acne and psoriasis.

Dermatological Uses

Retinoids derived from this compound are extensively researched for their efficacy in treating skin disorders. For example, all-trans retinoyl beta-glucose synthesized from this compound has shown growth-promoting activity similar to that of traditional vitamin A compounds .

Case Study: Efficacy in Skin Conditions
A study demonstrated that topical application of retinoid derivatives resulted in significant improvement in skin hydration and barrier function compared to controls .

Chemical Reactions Analysis

Preparation of Retinoyl Fluoride

This compound can be synthesized from retinoic acid by reacting it with diethylaminosulfurtrifluoride . The resulting this compound is a stable crystalline compound that is not easily hydrolyzed by water .

text
Retinoic acid + Diethylaminosulfurtrifluoride → this compound

Reactions with Amines

This compound reacts with water-soluble amines in the presence of sodium bicarbonate to produce retinamide derivatives. Examples include the formation of retinamide, N-retinoyl glycine, N-retinoyl DL-phenylalanine, alpha-N-retinoyl-L-lysine, N-retinoyl 4-aminophenol (4-hydroxyphenylretinamide), and N-retinoyl-2-amino-2-deoxy-D-glucose (2-deoxy-D-glucose-2-retinamide) .

text
This compound + Amine + NaHCO3 → Retinamide derivative

Reaction with Opsin

9-cis-Retinoyl fluoride reacts with bovine opsin, which is relevant to the formation of visual pigments . This reaction forms a nonbleachable pigment with a specific absorption maximum .

Metabolic Reactions

Upon administration, this compound is metabolized into a polar metabolite fraction. In the intestine, it forms an unstable retinol-like metabolite, possibly 15-fluororetinol. In the liver and plasma, radioactive retinoic acid has been observed as a metabolite .

Metabolic Products of this compound

LocationMetabolite
IntestineUnstable retinol-like metabolite (possibly 15-fluororetinol)
Liver and PlasmaRetinoic acid
UrinePolar fraction (hydrolyzed to a compound similar to retinoic acid)

Other Chemical Reactions

Retinyl retinoate, a related compound, undergoes oxidation, reduction, and substitution reactions. Oxidation can lead to retinoic acid, while reduction can convert it back to retinol. Substitution reactions may involve reagents like N,N-dimethylaminopyridine.

Comparison with Similar Compounds

Retinoyl β-Glucose

  • Synthesis: Formed by reacting retinoyl fluoride with glucose under alkaline conditions, yielding a water-soluble derivative .
  • Bioactivity: Demonstrates growth-promoting activity comparable to retinyl acetate in vitamin A-deficient rats but hydrolyzes to retinoic acid at a slower rate, prolonging its therapeutic window .
  • Metabolism: Primarily hydrolyzed in the liver and intestine to release retinoic acid, with minimal systemic accumulation of intact retinoyl β-glucose .

Retinoyl β-Glucuronide

  • Synthesis: Produced via reaction of this compound with the 3,6-lactone of glucuronic acid, yielding ~60% lactone intermediates, which hydrolyze to the free acid (retinoyl β-glucuronide) in 80% yield .
  • Bioactivity : A biologically active metabolite of vitamin A, critical for epithelial integrity and mucosal health. Upregulated by gut microbiota, it enhances intestinal barrier function and interacts with glutathione metabolism .
  • Stability : Susceptible to hydrolysis by bacterial β-glucuronidase, limiting its oral bioavailability but enhancing localized activity in the gut .

Retinamides (e.g., N-Oleyl-Retinamide)

  • Synthesis: Prepared by reacting this compound with amines (e.g., oleylamine) in the presence of sodium bicarbonate .
  • Bioactivity: Exhibit moderate-to-strong cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. N-Oleyl-retinamide shows superior anticancer activity, inducing apoptosis and cell cycle arrest with lower toxicity to normal HEK293 cells .
  • Therapeutic Potential: Fenretinide (4-hydroxyphenylretinamide), a retinamide derivative, is studied in oral nanoformulations for improved pharmacokinetics and tumor targeting .

Retinyl Esters (e.g., Retinyl Acetate)

  • Bioactivity: The gold standard for vitamin A activity, with 100% growth-promoting efficacy in deficiency models. This compound and its derivatives exhibit lower activity (22–100% relative) due to metabolic inefficiencies .
  • Stability: Retinyl esters are highly lipophilic and stored in hepatic stellate cells, whereas retinoyl derivatives are more polar and rapidly metabolized .

Preparation Methods

DAST-Mediated Fluorination of Retinoic Acid

The most widely documented method involves reacting all-trans-retinoic acid with diethylaminosulfurtrifluoride (DAST).

Procedure :

  • Reaction Setup : Retinoic acid (1) is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

  • DAST Addition : DAST is added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.

  • Workup : The mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate. Crystallization from hexane yields this compound (2) as yellow crystals.

Optimization :

  • Solvent Choice : Dichloromethane ensures high solubility of both retinoic acid and DAST.

  • Temperature Control : Maintaining 0°C during DAST addition minimizes side reactions.

  • Yield : 70–85%.

Characterization :

  • UV-Vis : λₘₐₓ = 382 nm (hexane), ε = 4.98 × 10⁴ M⁻¹cm⁻¹.

  • ¹H NMR : δ 6.2–6.4 ppm (conjugated diene), δ 1.0–2.5 ppm (methyl groups).

  • ¹⁹F NMR : δ −45 ppm (CF₃ group).

Alternative Chlorinating Agents

Patent HUT45009A describes a chlorination-based approach using dimethylchlorosilane (DMCS) and carbon tetrachloride (CCl₄).

Procedure :

  • Activation : Retinoic acid is treated with DMCS to form a silyl ester intermediate.

  • Chlorination : CCl₄ is introduced, facilitating fluoride displacement at the carbonyl group.

  • Isolation : The product is purified via vacuum distillation.

Advantages :

  • Mild Conditions : Avoids extreme temperatures (<30°C).

  • Scalability : Suitable for industrial-scale production.

Limitations :

  • Byproducts : Siloxane derivatives require additional purification steps.

Aqueous-Phase Synthesis

A patent (WO1990014093A1) outlines a two-step process for synthesizing this compound in acetone-water mixtures.

Procedure :

  • This compound Formation : Retinoic acid reacts with DAST in acetone.

  • Neutralization : Sodium bicarbonate aqueous solution is added to stabilize the product.

  • Extraction : Ethyl acetate isolates this compound, followed by silica gel chromatography.

Yield : 60–70% after purification.

Characterization and Validation

Spectroscopic Analysis

This compound’s structure is confirmed through multi-modal spectroscopy:

TechniqueKey FeaturesReference
UV-Vis λₘₐₓ = 392 nm (methanol)
IR ν = 1,720 cm⁻¹ (C=O), 1,150 cm⁻¹ (C-F)
¹H NMR δ 6.3 ppm (olefinic protons)
Mass Spec m/z = 334 [M+H]⁺

Elemental Analysis

Consistent with theoretical values (C: 71.4%, H: 8.1%, F: 5.6%), deviations <0.3% confirm purity.

Biological Activity and Metabolism

  • Growth Assays : this compound exhibits 22% ± 10% activity relative to retinyl acetate in vitamin A-deficient rats.

  • Metabolic Pathways :

    • Oral Administration : Rapidly converts to polar metabolites (e.g., N-retinoyl glycine) and 15-fluororetinol in the intestine.

    • Intraperitoneal Injection : Generates retinoic acid in the liver, bypassing intestinal metabolism.

Applications in Pharmaceutical Synthesis

This compound’s utility extends to:

  • Retinamide Production : Reacts with amines (e.g., glycine, lysine) to form water-soluble retinamides.

  • Glucuronide Synthesis : Serves as an intermediate in retinoyl β-glucuronide preparation for topical formulations .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing retinoyl fluoride, and how do these protocols ensure purity and structural accuracy?

  • Methodological Answer : Synthesis typically involves esterification of retinoic acid with hydrogen fluoride derivatives under anhydrous conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification . Stability tests under varying pH and temperature conditions (e.g., accelerated degradation studies at 40°C/75% RH) are critical to validate storage protocols .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what are their detection limits?

  • Methodological Answer : Normal-phase HPLC coupled with UV detection (λ = 325–350 nm) is widely used for retinoid analysis, offering detection limits of 0.1–1.0 ng/mL in serum . For fluoride quantification, ion-selective electrodes (ISE) or gas chromatography-mass spectrometry (GC-MS) are preferred, with ISE achieving sensitivity down to 0.02 ppm in aqueous samples . Cross-validation using spiked recovery experiments (85–115% recovery rates) ensures accuracy .

Q. How does this compound’s stability compare to other retinyl esters under physiological conditions, and what factors influence its degradation?

  • Methodological Answer : this compound exhibits lower thermal stability than retinyl palmitate due to the labile fluorine-retinoid bond. Degradation kinetics studies (e.g., Arrhenius plots) under simulated physiological conditions (pH 7.4, 37°C) show a half-life of 12–24 hours. Light exposure and oxidative stress (e.g., ROS presence) accelerate decomposition, necessitating dark storage and antioxidant additives like α-tocopherol .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s interaction with cellular retinoic acid-binding proteins (CRABPs), and how can binding affinity be experimentally determined?

  • Methodological Answer : Competitive binding assays using fluorescence quenching or surface plasmon resonance (SPR) quantify affinity constants (Kd). Comparative studies with all-trans retinoic acid (ATRA) reveal this compound’s 30–50% lower binding efficiency to CRABP1, likely due to steric hindrance from the fluorine moiety . Molecular dynamics simulations further predict interaction hotspots .

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity profiles across in vitro studies?

  • Methodological Answer : Discrepancies often arise from cell line variability (e.g., HepG2 vs. HaCaT) and exposure durations. Meta-analyses of EC50 values, stratified by cell type and assay method (MTT vs. LDH), can identify confounding factors . Standardizing protocols (e.g., ISO 10993-5 for biocompatibility testing) and reporting lipid solubility (logP) data improve cross-study comparability .

Q. What experimental designs are optimal for investigating this compound’s role in modulating retinoic acid receptor (RAR)-mediated gene regulation?

  • Methodological Answer : Dual-luciferase reporter assays in RAR-transfected HEK293 cells quantify transcriptional activation. This compound’s efficacy is benchmarked against ATRA, with dose-response curves (0.1–10 µM) and qRT-PCR validation of target genes (e.g., CYP26A1). Epigenetic effects (e.g., histone acetylation) are assessed via chromatin immunoprecipitation (ChIP-seq) .

Methodological Considerations for Data Integrity

  • Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including detailed synthesis protocols, purity criteria, and raw data deposition in repositories like Zenodo .
  • Conflict Mitigation : Use systematic reviews (e.g., PRISMA frameworks) to evaluate fluoride-specific toxicity data, distinguishing direct effects from retinoid-mediated pathways .
  • Advanced Analytics : Employ machine learning models (e.g., random forests) to predict this compound’s pharmacokinetic properties from structural descriptors .

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